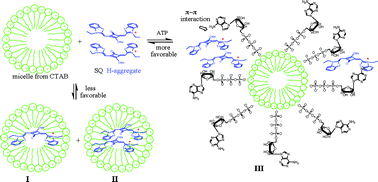Molecular assembly of a squaraine dye with cationic surfactant and nucleotides: its impact on aggregation and fluorescence response†
Organic & Biomolecular Chemistry Pub Date: 2011-03-03 DOI: 10.1039/C0OB01061H
Abstract
A novel fluorescent system has been assembled by using ATP,


Recommended Literature
- [1] Efficient nitrogen-13 radiochemistry catalyzed by a highly stable immobilized biocatalyst†
- [2] Substrate mediated redox partner selectivity of cytochrome P450†
- [3] Binuclear Cu(ii) coordination complex involving Cis-tetrathiafulvalene-bis-amido-2-pyridine-N-oxide as bi-anionic ligand: a robust molecular precursor toward magnetic conducting materials†
- [4] Dioxomolybdenum(vi) complex immobilized on ascorbic acid coated TiO2 nanoparticles catalyzed heterogeneous oxidation of olefins and sulfides
- [5] Acid-responsive microcapsules: the loading–unloading processes†
- [6] Intermolecular interactions in dictating the self-assembly of halogen derivatives of bis-(N-substituted oxamato)palladate(ii) complexes†‡
- [7] Contents list
- [8] Contents pages
- [9] Correction: Spironaphthoxazine switchable dyes for biological imaging
- [10] Strategically integrating quantum dots into organic and perovskite solar cells

Journal Name:Organic & Biomolecular Chemistry
Research Products
-
CAS no.: 13577-19-0
-
CAS no.: 157887-82-6









